4-Cloroquinurenina

Descripción general

Descripción

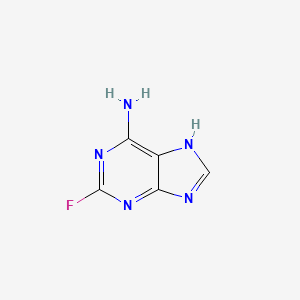

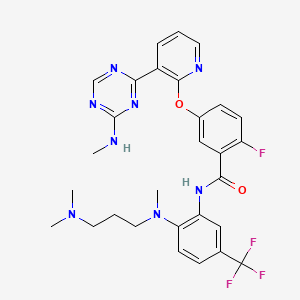

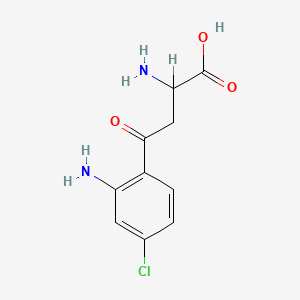

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is an orally active small molecule prodrug of 7-chlorokynurenic acid, a NMDA receptor antagonist . It was investigated as a potential rapid-acting antidepressant . AV-101 was discovered at Marion Merrell Dow and its biological activity was explored at the University of Maryland .

Synthesis Analysis

4-Chlorokynurenine is synthesized from L-tryptophan via a series of enzymatic reactions. The conversion of L-tryptophan into 4-Cl-KYN is catalyzed by four enzymes in the taromycin biosynthetic pathway from the marine bacterium Saccharomonospora sp. CNQ-490 .Molecular Structure Analysis

The molecular formula of 4-Chlorokynurenine is C10H11ClN2O3 . Its structure includes a chlorinated phenyl group and a carboxylic acid group .Chemical Reactions Analysis

In the central nervous system, 4-Chlorokynurenine is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase .Physical And Chemical Properties Analysis

The average mass of 4-Chlorokynurenine is 242.659 Da . It has a mono-isotopic mass of 242.045822 Da .Aplicaciones Científicas De Investigación

Prodroga Antidepresiva

La 4-Cloroquinurenina (4-Cl-Kyn) se está desarrollando como un fármaco neurofarmacéutico candidato para el tratamiento del trastorno depresivo mayor . Se considera una prodroga antidepresiva prometedora .

Biosíntesis en Antibióticos Lipopeptídicos

Este compuesto se ha encontrado como residuo en el antibiótico lipopeptídico taromicina . La biosíntesis de 4-Cl-Kyn es catalizada por cuatro enzimas en la vía biosintética de la taromicina a partir de la bacteria marina Saccharomonospora sp. CNQ-490 .

Candidato a Fármaco Neurofarmacéutico

4-Cl-Kyn se encuentra en desarrollo clínico para posibles indicaciones del sistema nervioso central (SNC) . Comprender su distribución y metabolismo podría mejorar su desarrollo clínico .

Estudios de Metabolismo y Distribución

Los estudios de excreción en ratas, los ensayos de transportadores in vitro y el análisis farmacogenético de los datos de ensayos clínicos se han utilizado para comprender cómo se distribuyen la 4-Cl-Kyn y sus metabolitos . Esta información podría proporcionar una estrategia para mejorar el desarrollo clínico de este fármaco .

Interacción con Transportadores de Fármacos

Se ha encontrado que un nuevo metabolito acetilado (N-acetil-4-Cl-KYN) inhibe los transportadores renales y hepáticos involucrados en la excreción . Este metabolito tiene el potencial de limitar la excreción de una gama de compuestos .

Asociación Basada en Farmacogenética

Un SNP en N-acetiltransferasa 8 (NAT8, rs13538) se ha relacionado con los niveles de N-acetil-4-Cl-KYN en relación con 4-Cl-KYN que se encuentran en el plasma . Un SNP en SLC7A5 (rs28582913) se ha asociado con los niveles plasmáticos del metabolito activo, 7-Cl-KYNA . Esta asociación podría ayudar en el desarrollo de fármacos de 4-Cl-KYN .

Mecanismo De Acción

Target of Action

4-Chlorokynurenine (4-Cl-KYN), also known as 2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid, is a prodrug of 7-chlorokynurenic acid . The primary target of 4-Chlorokynurenine is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Biochemical Pathways

The kynurenine pathway (KP) is a strategic metabolic system that combines regulation of neuronal excitability via glutamate receptor function and neuroinflammation via other KP metabolites . The KP modulator AV-101 (4-chlorokynurenine, 4-Cl-KYN), an oral prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), targets glutamate functioning via the KP .

Pharmacokinetics

4-Chlorokynurenine has a bioavailability of 39–84% in rodents and ≥ 31% in humans . Its elimination half-life is 2–3 hours . It is found to be renally excreted in rodents .

Result of Action

The antagonism of the glycineB site of the NMDA receptor by 4-Chlorokynurenine is thought to bring about antidepressant effects . It has been investigated as an antidepressant with potential for treatment for post-traumatic stress disorder .

Action Environment

The action, efficacy, and stability of 4-Chlorokynurenine can be influenced by various environmental factors. For instance, genetic factors can play a role. A SNP in N-acetyltransferase 8 (NAT8, rs13538) was linked to levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN found in the plasma and that a SNP in SLC7A5 (rs28582913) was associated with the plasma levels of the active metabolite, 7-Cl-KYNA . These genetic factors could potentially influence the drug’s action and efficacy.

Análisis Bioquímico

Biochemical Properties

4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Cellular Effects

4-Chlorokynurenine has been shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the NMDA receptor, which plays a key role in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is largely due to its role as a prodrug of 7-chlorokynurenic acid .

Molecular Mechanism

The molecular mechanism of 4-Chlorokynurenine involves its conversion to 7-chlorokynurenic acid, which then acts as a potent and selective antagonist at the glycine co-agonist site of NMDA receptors . This inhibition of NMDA receptors is believed to be the primary mechanism through which 4-Chlorokynurenine exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of 4-Chlorokynurenine over time in laboratory settings have not been extensively studied. It has been shown to have rapid-acting antidepressant effects similar to ketamine in behavioral models of depression in rodents .

Dosage Effects in Animal Models

In animal models, the effects of 4-Chlorokynurenine have been shown to vary with different dosages . It has been demonstrated to be active in animal models of neuropathic pain

Metabolic Pathways

4-Chlorokynurenine is involved in the kynurenine pathway . It is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . This conversion is a key step in the metabolic pathway of 4-Chlorokynurenine .

Transport and Distribution

4-Chlorokynurenine is transported across the blood-brain barrier via the large neutral amino acid transporter 1 . Once in the central nervous system, it is converted to 7-chlorokynurenic acid in astrocytes .

Subcellular Localization

Given that it is converted to 7-chlorokynurenic acid in astrocytes , it is likely that it is localized to these cells within the central nervous system

Propiedades

IUPAC Name |

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997196 | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75802-84-5 | |

| Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorokynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

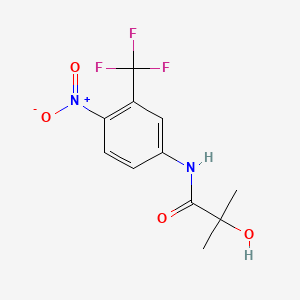

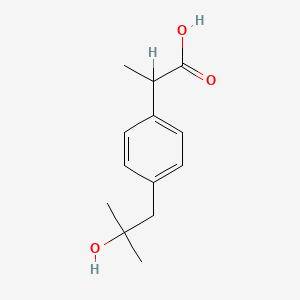

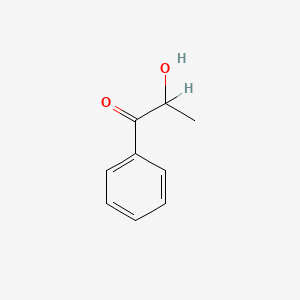

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

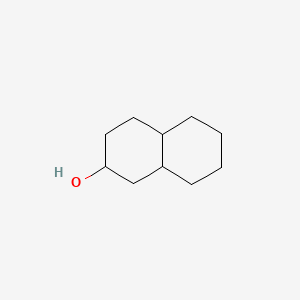

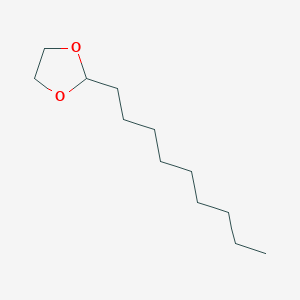

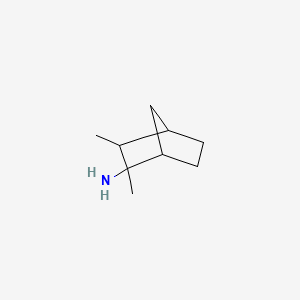

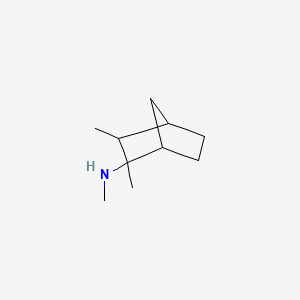

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.